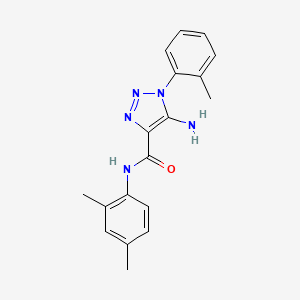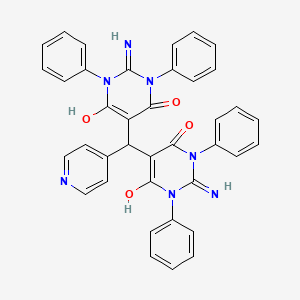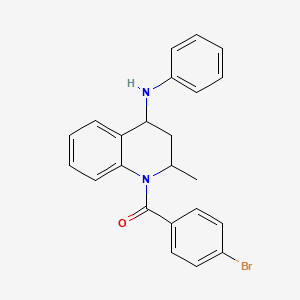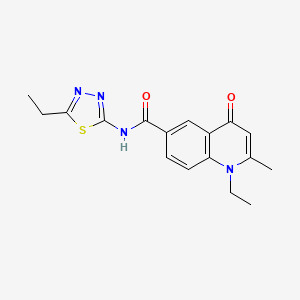![molecular formula C21H25ClN2O B4899347 2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as CP-122,288, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of pyrrolopyrazines and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of CP-122,288 and its interactions with molecular targets in the body.
2. Development of Therapeutic Agents: CP-122,288 has the potential to be developed into therapeutic agents for a range of diseases and conditions.
3. Study of Toxicity and Safety: More research is needed to fully understand the toxicity and safety profile of CP-122,288, particularly in human subjects.
Conclusion:
In conclusion, CP-122,288 is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biochemical and physiological effects and has several advantages and limitations for lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
CP-122,288 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: CP-122,288 is a highly potent compound, which makes it a useful tool for studying the effects of small changes in molecular structure on biological activity.
2. Specificity: CP-122,288 has been found to exhibit high specificity for certain molecular targets, making it a useful tool for studying the function of these targets.
Some of the limitations of CP-122,288 for lab experiments include:
1. Toxicity: CP-122,288 has been found to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
2. Solubility: CP-122,288 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
For research on CP-122,288 include further study of its mechanism of action, development of therapeutic agents, and study of toxicity and safety.
Applications De Recherche Scientifique
CP-122,288 has been extensively studied for its potential use as a therapeutic agent for a range of diseases and conditions. It has been found to exhibit a range of interesting biochemical and physiological effects that make it a promising candidate for further research. Some of the areas where CP-122,288 has been studied include:
1. Neurological Disorders: CP-122,288 has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.
2. Cardiovascular Disorders: CP-122,288 has been found to exhibit vasodilatory effects and has been studied for its potential use in the treatment of cardiovascular disorders such as hypertension and heart failure.
3. Cancer: CP-122,288 has been found to exhibit anti-tumor effects and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenoxy)phenyl]methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-16-21-6-3-11-23(21)12-13-24(16)15-17-4-2-5-20(14-17)25-19-9-7-18(22)8-10-19/h2,4-5,7-10,14,16,21H,3,6,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXFHNBSBOPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-chlorophenoxy)phenyl]methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)




![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4899318.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)

![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)

![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)
